(9H-fluoren-9-yl)methyl ((S)-1-((S)-2-(((R)-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate
CAS No.:
Cat. No.: VC15883376
Molecular Formula: C53H49N5O5S
Molecular Weight: 868.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C53H49N5O5S |
|---|---|
| Molecular Weight | 868.1 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxo-3-tritylsulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
| Standard InChI | InChI=1S/C53H49N5O5S/c54-49(59)47(34-64-53(36-17-4-1-5-18-36,37-19-6-2-7-20-37)38-21-8-3-9-22-38)56-50(60)48-29-16-30-58(48)51(61)46(31-35-32-55-45-28-15-14-23-39(35)45)57-52(62)63-33-44-42-26-12-10-24-40(42)41-25-11-13-27-43(41)44/h1-15,17-28,32,44,46-48,55H,16,29-31,33-34H2,(H2,54,59)(H,56,60)(H,57,62)/t46-,47-,48-/m0/s1 |
| Standard InChI Key | CFZXPTSEAPDBNZ-QQVWZEJNSA-N |
| Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N[C@@H](CSC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C(=O)N |
| Canonical SMILES | C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)NC(CSC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C(=O)N |
Introduction
Applications in Chemistry
Peptide Synthesis:
This compound is likely used as an intermediate or precursor in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino functionality, allowing selective deprotection under mild basic conditions without affecting other sensitive groups.
Bioconjugation:
The presence of an indole group (from tryptophan) and a carbamate linkage suggests potential use in synthesizing bioactive peptides or peptidomimetics.
Synthesis
The synthesis of this compound typically involves:
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Fmoc Protection: Introduction of the fluorenylmethyloxycarbonyl group to protect the primary amine.
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Coupling Reactions: Formation of amide bonds using carbodiimide-based coupling agents (e.g., DCC or EDC) in the presence of additives like HOBt or HOAt.
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Thioether Formation: Incorporation of the tritylthio group via nucleophilic substitution or thiol protection strategies.
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Chiral Control: Use of enantiomerically pure starting materials to maintain stereochemistry during synthesis.
Crystal Packing
Studies on similar carbamates reveal:
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Hydrogen bonding interactions (N-H···O=C).
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Weak C-H···O interactions contributing to stability.
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Solvent molecules may be incorporated into the crystal lattice, often requiring advanced techniques like SQUEEZE to model disordered solvent regions .
Analytical Data
Characterization typically involves:
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NMR Spectroscopy (¹H, ¹³C): To confirm chemical shifts corresponding to Fmoc, indole, and amide groups.
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Mass Spectrometry (MS): To verify molecular weight and purity.
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X-ray Crystallography: For determining stereochemistry and packing.
Biological Relevance
The compound’s structure suggests potential applications in:
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Pharmaceuticals: As a building block for drug candidates targeting enzymes or receptors due to its indole functionality.
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Enzyme Inhibition Studies: The tritylthio moiety may mimic natural substrates or inhibitors for cysteine proteases.
Comparison with Related Compounds
| Feature | This Compound | Related Fmoc-Carbamates |
|---|---|---|
| Protecting Group | Fmoc | Common for amino acids in SPPS |
| Functional Diversity | Indole, pyrrolidine, thioether | Typically simpler structures |
| Chirality | Multiple stereogenic centers | Often limited to one or two centers |
| Applications | Advanced peptide synthesis, bioconjugation | Standard peptide synthesis |
Challenges in Handling
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Solubility Issues: Bulky groups may reduce solubility in common solvents.
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Stability Concerns: Sensitive to strong acids/bases due to the presence of carbamate and thioether groups.
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Purification Complexity: Requires advanced chromatographic techniques due to high molecular weight and multiple functional groups.
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